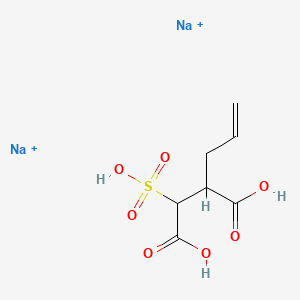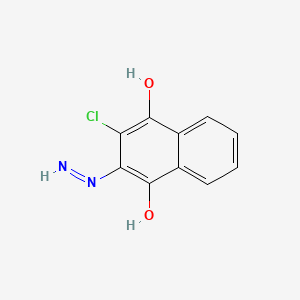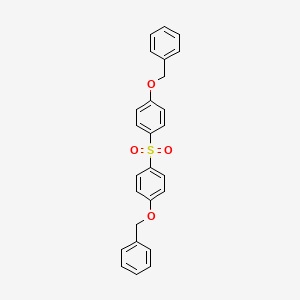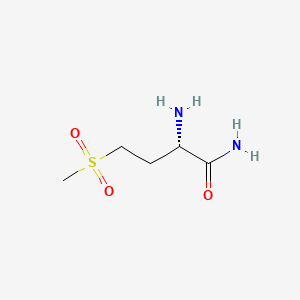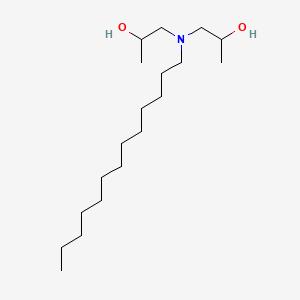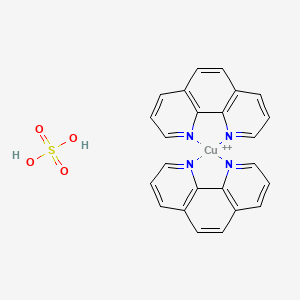
2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the cyclization of appropriate precursors containing phosphorus and oxygen. One common method involves the reaction of a phosphorus trichloride derivative with a diol, followed by oxidation to form the desired oxaphosphepane ring. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction and an oxidizing agent to achieve the final oxidation step.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactor technology, which allows for precise control over reaction conditions and improved safety due to the small reaction volumes involved.
化学反应分析
Types of Reactions: 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus compounds.
Substitution: The phosphorus atom in the ring can undergo nucleophilic substitution reactions, where substituents on the phosphorus are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted oxaphosphepanes.
科学研究应用
2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: The compound can be used in the production of flame retardants, plasticizers, and other materials that benefit from the presence of phosphorus.
作用机制
The mechanism by which 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves interactions with molecular targets that contain nucleophilic sites. The phosphorus atom in the compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is particularly important in biological systems, where the compound can inhibit or modify the activity of enzymes that utilize phosphorus-containing substrates.
相似化合物的比较
Phostams: These are phosphorus analogues of lactams and share similar ring structures with oxaphosphepanes.
Phostones: These compounds are phosphorus analogues of lactones and also contain phosphorus-oxygen ring systems.
Phostines: These are another class of phosphorus-containing heterocycles with similar chemical properties.
Uniqueness: 2-(1-Methylbutyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific ring structure and the presence of a 1-methylbutyl substituent. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other oxaphosphaheterocycles.
属性
CAS 编号 |
118793-02-5 |
|---|---|
分子式 |
C9H19O3P |
分子量 |
206.22 g/mol |
IUPAC 名称 |
2-pentan-2-yl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C9H19O3P/c1-3-6-9(2)13(10)11-7-4-5-8-12-13/h9H,3-8H2,1-2H3 |
InChI 键 |
ZALKOYILPIMMGT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)P1(=O)OCCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


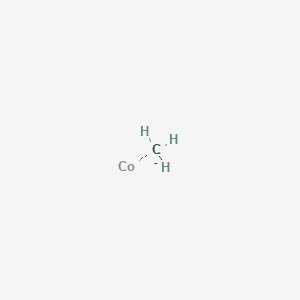
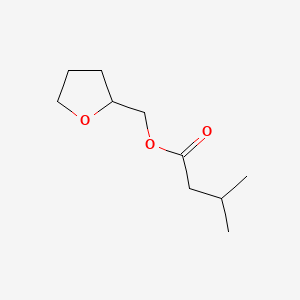
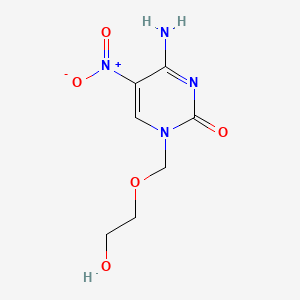
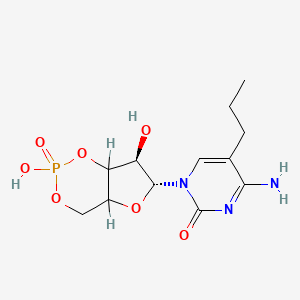

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
